N-Acetyl-3,5-diiodo-L-tyrosine
Overview
Description
Synthesis Analysis
The synthesis of N-Acetyl-3,5-diiodo-L-tyrosine and related compounds involves complex organic reactions, including halogenation and acetylation. For instance, protected 3-iodotyrosine can undergo tandem Miyaura borylation-Suzuki coupling to yield dityrosine derivatives, which is a related process that could be adapted for the synthesis of N-Acetyl-3,5-diiodo-L-tyrosine by incorporating acetylation steps (Ojia Skaff et al., 2005).
Scientific Research Applications
RNA-Protein Interaction Studies : This compound is used for selective protein modification, aiding in the study of RNA-protein interactions. This technique provides a versatile tool for post-synthesis peptide modification and creating biophysical probes (Tamilarasu et al., 2001).
Neonatal Nutrition : In neonatal nutrition, particularly for preterm neonates, acetylated amino acid solutions including N-Acetyl-3,5-diiodo-L-tyrosine improve the stability and solubility of essential amino acids, allowing for higher concentrations in nutritional formulations (van Goudoever et al., 1994).
Insect Metabolism : This compound plays a role in the metabolism of tyrosine in insects, leading to the biogenesis of N-acetyldopamine, crucial for puparium formation (Sekeris & Karlson, 1962).
Hypertension Treatment : Synthesized from molecules of L-tyrosine, derivatives of this compound have been used to create novel inhibitors of angiotensin I converting enzyme, offering potential treatments for hypertension (Nishiyama, Suzuki & Yamamura, 1989).
Cancer Research : Studies have shown that genistein and nocodazole may induce de-N-acetyl-ganglioside expression in human melanoma cells, possibly impacting cellular proliferation and tyrosine phosphokinase reactions (Sjoberg et al., 1995).
Protein Modification : O-acetyltyrosine, a derivative, is used for site-specific modifications in proteins, particularly in studying free and buried tyrosyl residues (Riordan & Vallee, 1967).
Chemical Synthesis : Optimal conditions for the iodization of iodine monochloride can lead to a high yield of 3,5-diiodo-L-tyrosine, showcasing its significance in chemical synthesis (Min, 2010).
Enzyme-Substrate Reaction Studies : Nuclear magnetic resonance has been used to study enzyme-substrate reactions involving this compound, providing insights into substrate strain at enzyme attack sites (Robillard, Shaw & Shulman, 1974).
Safety And Hazards
When handling N-Acetyl-3,5-diiodo-L-tyrosine, it is advised to avoid dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition. In case of accidental ingestion, do not induce vomiting and seek immediate medical assistance .
properties
IUPAC Name |
(2S)-2-acetamido-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11I2NO4/c1-5(15)14-9(11(17)18)4-6-2-7(12)10(16)8(13)3-6/h2-3,9,16H,4H2,1H3,(H,14,15)(H,17,18)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXURJOCZAIXFK-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC(=C(C(=C1)I)O)I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC(=C(C(=C1)I)O)I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11I2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901305606 | |
Record name | N-Acetyl-3,5-diiodo-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901305606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Acetyl-3,5-diiodo-L-tyrosine | |
CAS RN |
1027-28-7 | |
Record name | N-Acetyl-3,5-diiodo-L-tyrosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1027-28-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Acetyl-3,5-diiodo-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901305606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-acetyl-3,5-diiodo-L-tyrosine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.580 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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